1-(carbamoylmethyl)-1H-indole-3-carboxylic acid
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Overview
Description
1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid (CMICA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole, a heterocyclic aromatic organic compound. CMICA is a colorless solid that is soluble in water and organic solvents. It can be synthesized from indole and is used in a variety of scientific and industrial applications.
Scientific Research Applications
Biotechnological Processes
The compound “1-(carbamoylmethyl)-1H-indole-3-carboxylic acid” is related to carbamoylases, which are enzymes that have significant applications in biotechnological processes . These enzymes are used for the production of enantiomerically pure/enriched compounds through enzymatic kinetic resolution . This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .
Production of Optically Pure Amino Acids
Carbamoylase-based kinetic resolution of amino acids has been applied for the last three decades, allowing the production of optically pure d- or l-amino acids . This enzyme has become crucial in the industrially used multienzymatic system known as “Hydantoinase Process,” where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate .
Organic Synthesis
“1-(carbamoylmethyl)-1H-indole-3-carboxylic acid” is obtained by Friedel–Crafts type cyclocondensation of γ-functionalized acetoacetamide in neat polyphosphoric acid . This process is an example of the application of this compound in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the l-type amino acid transporter 1 (lat1), which is predominantly expressed in several types of cancer and biological barriers .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the bacterial sos response, a system that aids in dna repair and mutagenesis .
Biochemical Pathways
Compounds with similar structures have been found to interact with the bacterial sos response pathway .
Result of Action
Similar compounds have been found to inhibit the bacterial sos response, potentially reducing bacterial resistance to antibiotics .
Action Environment
It’s worth noting that environmental conditions such as ph and temperature can significantly impact the action of similar compounds .
properties
IUPAC Name |
1-(2-amino-2-oxoethyl)indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-10(14)6-13-5-8(11(15)16)7-3-1-2-4-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWWWOGZFDOGGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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